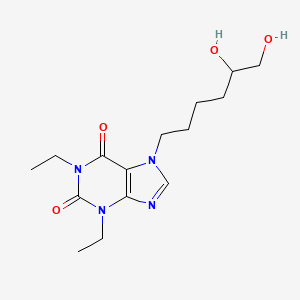
1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate is a complex organic compound with the molecular formula C15H24N4O4. It is a derivative of xanthine, a purine base found in most body tissues and fluids, certain plants, and some urinary calculi. This compound is characterized by its unique structure, which includes a xanthine core substituted with diethyl and dihydroxyhexyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Alkylation of Xanthine: The xanthine core is first alkylated using ethyl iodide in the presence of a strong base like potassium carbonate to introduce the diethyl groups at positions 1 and 3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can lead to the formation of alcohols.
Aplicaciones Científicas De Investigación
1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A methylxanthine with stimulant properties.
Theobromine: Another methylxanthine found in cocoa and chocolate.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Uniqueness
1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other xanthine derivatives. Its dihydroxyhexyl group provides additional sites for chemical modification and potential interactions with biological targets.
Propiedades
Número CAS |
86256-99-7 |
|---|---|
Fórmula molecular |
C15H24N4O4 |
Peso molecular |
324.38 g/mol |
Nombre IUPAC |
7-(5,6-dihydroxyhexyl)-1,3-diethylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O4/c1-3-18-13-12(14(22)19(4-2)15(18)23)17(10-16-13)8-6-5-7-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3 |
Clave InChI |
YCJFWLOYVCHJDO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C=N2)CCCCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


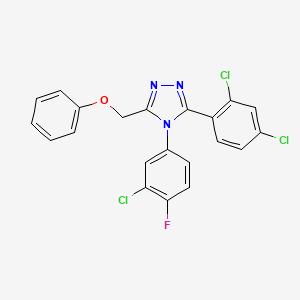
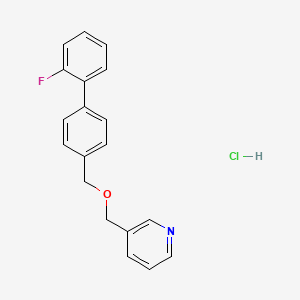
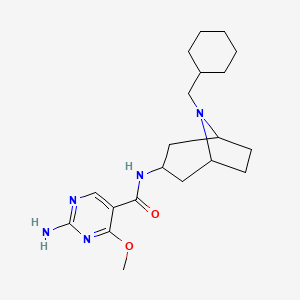
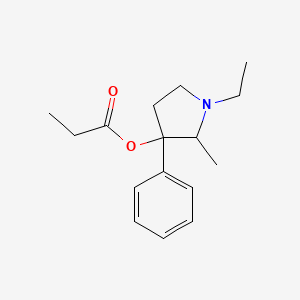
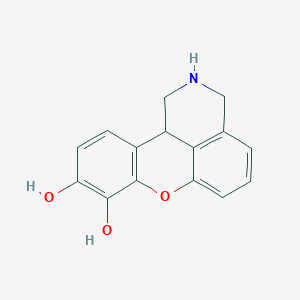
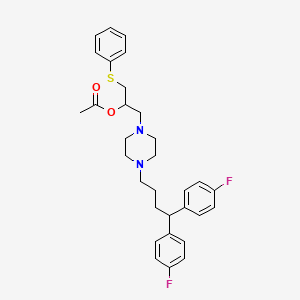
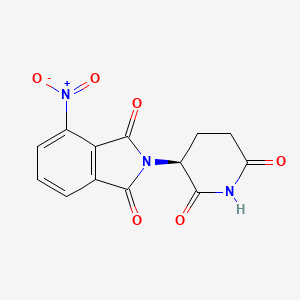

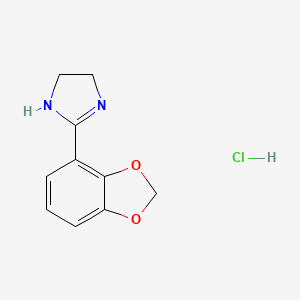

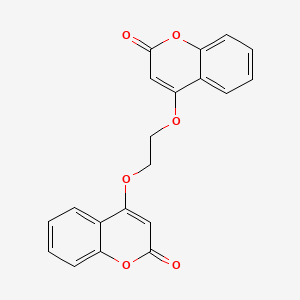
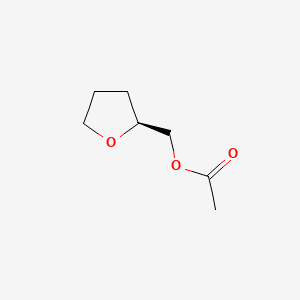
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)

